4-(2-Chlorophenoxy)benzaldehyde

Description

BenchChem offers high-quality 4-(2-Chlorophenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

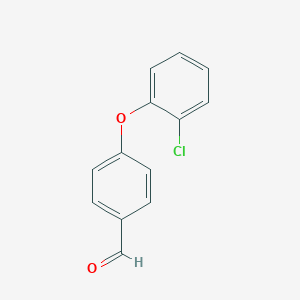

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWBQHZLDLXBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440778 | |

| Record name | 4-(2-chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158771-11-0 | |

| Record name | 4-(2-chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Chlorophenoxy)benzaldehyde: Synthesis, Properties, and Applications

Introduction

4-(2-Chlorophenoxy)benzaldehyde is a bi-functional aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its structure, featuring a diaryl ether linkage and a reactive benzaldehyde group, offers a versatile scaffold for the development of novel molecules with tailored biological and physical properties. The presence of a chlorine atom on one of the phenyl rings further modulates the electronic and steric characteristics of the molecule, providing a handle for fine-tuning its reactivity and intermolecular interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(2-Chlorophenoxy)benzaldehyde, intended for professionals in drug development and chemical research.

Physicochemical Properties

The fundamental physicochemical properties of 4-(2-Chlorophenoxy)benzaldehyde are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 158771-11-0 | [1] |

| Molecular Formula | C₁₃H₉ClO₂ | [1] |

| Molecular Weight | 232.67 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, toluene) and insoluble in water. | Inferred |

Synthesis of 4-(2-Chlorophenoxy)benzaldehyde

The synthesis of 4-(2-Chlorophenoxy)benzaldehyde can be efficiently achieved through nucleophilic aromatic substitution, primarily via two well-established methods: the Williamson Ether Synthesis and the Ullmann Condensation. The choice between these methods often depends on the availability of starting materials and the desired reaction conditions.

Proposed Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. In this case, it involves the reaction of the sodium salt of 4-hydroxybenzaldehyde with 1-chloro-2-nitrobenzene, followed by reduction of the nitro group and subsequent Sandmeyer reaction to introduce the chloro group. A more direct approach, though potentially requiring more forcing conditions due to the lower reactivity of aryl halides, is the direct coupling of 4-hydroxybenzaldehyde with 1,2-dichlorobenzene.

A plausible and commonly employed variation involves the reaction of a phenoxide with an activated aryl halide. The presence of an electron-withdrawing group on the aryl halide enhances its reactivity towards nucleophilic substitution.

Reaction Scheme:

Caption: Proposed Williamson Ether Synthesis route for 4-(2-Chlorophenoxy)benzaldehyde.

Step-by-Step Protocol:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add an excess of a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol and form the corresponding phenoxide in situ.

-

Nucleophilic Substitution: To the stirred suspension, add 1-chloro-2-nitrobenzene. The nitro group activates the aryl halide for nucleophilic aromatic substitution. Heat the reaction mixture to a temperature typically ranging from 80 to 120°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the product. Filter the solid, wash with water to remove inorganic salts, and dry under vacuum to yield 4-(2-nitrophenoxy)benzaldehyde.

-

Reduction of the Nitro Group: The isolated 4-(2-nitrophenoxy)benzaldehyde is then dissolved in a suitable solvent system, such as ethanol and water. To this solution, add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid. Heat the mixture at reflux until the reduction to the corresponding amine, 4-(2-aminophenoxy)benzaldehyde, is complete.

-

Sandmeyer Reaction: Cool the reaction mixture containing the amine and diazotize it by the dropwise addition of a cold aqueous solution of sodium nitrite in the presence of excess hydrochloric acid at 0-5°C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid to yield the final product, 4-(2-chlorophenoxy)benzaldehyde.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Alternative Synthetic Route: Ullmann Condensation

The Ullmann condensation is another powerful method for the formation of diaryl ethers, particularly when dealing with less reactive aryl halides. This reaction typically employs a copper catalyst.[2][3][4]

Reaction Scheme:

Caption: Ullmann Condensation route for the synthesis of 4-(2-Chlorophenoxy)benzaldehyde.

Step-by-Step Protocol:

-

Reactant Preparation: In a reaction vessel, combine 4-bromobenzaldehyde, 2-chlorophenol, a copper(I) iodide (CuI) catalyst, a suitable ligand (e.g., 1,10-phenanthroline), and a base such as potassium carbonate.

-

Reaction Execution: Add a high-boiling polar aprotic solvent like pyridine or DMF. Heat the mixture to a high temperature, often in the range of 120-180°C, under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by TLC or GC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and washed with aqueous acid to remove the base and copper catalyst. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern in the aromatic region (typically δ 6.8-8.0 ppm) due to the presence of two substituted benzene rings. The aldehyde proton will appear as a distinct singlet far downfield, typically in the range of δ 9.8-10.1 ppm. The protons on the benzaldehyde ring will likely appear as two doublets (an AA'BB' system), while the protons on the 2-chlorophenoxy ring will exhibit a more complex splitting pattern due to their different chemical environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule, assuming no accidental overlap. The most downfield signal will be that of the aldehyde carbonyl carbon, expected around δ 190-195 ppm. The carbons of the aromatic rings will resonate in the region of δ 115-160 ppm. The carbon atoms directly attached to the oxygen and chlorine atoms will have their chemical shifts influenced by the electronegativity of these substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-O-C Stretch (Aryl Ether): A strong band in the region of 1200-1250 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending bands in the 690-900 cm⁻¹ region, indicative of the substitution patterns on the benzene rings.

Chemical Reactivity

The reactivity of 4-(2-Chlorophenoxy)benzaldehyde is dominated by its two primary functional groups: the aldehyde and the diaryl ether.

Reactions of the Aldehyde Group

The aldehyde group is highly versatile and can undergo a wide range of transformations, making this molecule a valuable synthetic intermediate.[5][6]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 4-(2-chlorophenoxy)benzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [4-(2-chlorophenoxy)phenyl]methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles. This includes the formation of cyanohydrins, acetals, and imines (Schiff bases).[5] These reactions are fundamental in building molecular complexity.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, providing a method for carbon-carbon bond formation.

-

Reductive Amination: The aldehyde can be converted into an amine through reaction with ammonia or a primary or secondary amine in the presence of a reducing agent.

Reactivity of the Diaryl Ether Linkage

The diaryl ether bond is generally stable and resistant to cleavage under many reaction conditions. This stability is a key feature, allowing for selective modification of the aldehyde group without disrupting the core diaryl ether scaffold. Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI at high temperatures.

Applications in Research and Drug Development

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide range of biologically active compounds.[7][8] The 4-(2-chlorophenoxy)benzaldehyde scaffold is of particular interest due to the established importance of diaryl ether motifs in medicinal chemistry.

Potential as a Pharmaceutical Intermediate

The diaryl ether structure is a common feature in many approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and inflammation. The ability of 4-(2-Chlorophenoxy)benzaldehyde to serve as a precursor to more complex molecules makes it a valuable intermediate in drug discovery programs. For example, the aldehyde functionality can be elaborated into various heterocyclic systems known to possess pharmacological activity.

Role in Agrochemical Synthesis

Phenoxy-based structures are prevalent in herbicides and fungicides. The reactivity of the aldehyde group in 4-(2-Chlorophenoxy)benzaldehyde allows for its incorporation into larger molecules designed to interact with specific biological targets in weeds or fungi.

Use in Materials Science

Aromatic aldehydes are used in the synthesis of polymers, resins, and dyes. The specific substitution pattern of 4-(2-Chlorophenoxy)benzaldehyde could be exploited to create materials with tailored properties, such as enhanced thermal stability or specific optical characteristics.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 4-(2-Chlorophenoxy)benzaldehyde was not found in the search results. However, based on the safety information for structurally related compounds such as 4-chlorobenzaldehyde, the following precautions are recommended[9]:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Fire Safety: The compound is likely combustible. Keep away from open flames, sparks, and other sources of ignition. Use dry chemical, carbon dioxide, or foam extinguishers.

-

Health Hazards: May be harmful if swallowed or inhaled. May cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(2-Chlorophenoxy)benzaldehyde is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its synthesis can be reliably achieved through established methodologies like the Williamson ether synthesis and Ullmann condensation. The dual reactivity of the aldehyde and the stability of the diaryl ether linkage provide a robust platform for the synthesis of more complex and potentially bioactive molecules. While further experimental characterization of its physical and chemical properties is warranted, the information presented in this guide, based on established chemical principles and data from analogous structures, provides a solid foundation for its use in the laboratory.

References

-

Chem-Impex. (n.d.). 2-(4-Chlorophenoxy)benzaldehyde. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Chloroethoxy)benzaldehyde. Retrieved from [Link]

-

News. (n.d.). What are six applications for benzaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenoxy)benzaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

Globe Thesis. (2009, November 25). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-chloro-. Retrieved from [Link]

-

SpectraBase. (n.d.). m-(p-chlorophenoxy)benzaldehyde - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenoxy)benzaldehyde, 98%. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

ACS Publications. (n.d.). Iron Lewis Acid Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: Unprecedented Formation of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters by a Unique 1,2-Aryl Shift. Retrieved from [Link]

-

Quora. (2017, May 17). Which are more reactive, alkyl ketones or aromatic aldehydes?. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(3-chlorophenoxy)benzaldehyde (C13H9ClO2). Retrieved from [Link]

-

Quora. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Retrieved from [Link]

-

NIST. (n.d.). 4-Bis(2-chloroethyl)aminobenzaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-(4-Chlorophenoxy)benzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. Retrieved from [Link]

-

Baghdad Science Journal. (n.d.). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. globethesis.com [globethesis.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. News - What are six applications for benzaldehyde [sprchemical.com]

- 8. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 4-(2-Chlorophenoxy)benzaldehyde (CAS No. 158771-11-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-Chlorophenoxy)benzaldehyde, a significant chemical intermediate in the synthesis of complex organic molecules. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this document compiles available information and extrapolates probable characteristics and methodologies based on established chemical principles and data from its close isomers. This approach provides a robust framework for researchers and drug development professionals working with this class of compounds.

Compound Identification and Physicochemical Properties

4-(2-Chlorophenoxy)benzaldehyde is an aromatic compound featuring a benzaldehyde ring substituted with a 2-chlorophenoxy group at the para-position. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential applications.

| Property | Value | Source/Method |

| CAS Number | 158771-11-0 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₃H₉ClO₂ | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |

| Molecular Weight | 232.67 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | White powder | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |

| Purity | ≥99% | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |

| Storage | Room temperature | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |

Synthesis of 4-(2-Chlorophenoxy)benzaldehyde

The synthesis of diaryl ethers such as 4-(2-Chlorophenoxy)benzaldehyde is primarily achieved through two classical and reliable methods: the Williamson Ether Synthesis and the Ullmann Condensation.[4][5] The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Williamson Ether Synthesis

This method involves the reaction of a phenoxide with an activated aryl halide. For the synthesis of 4-(2-Chlorophenoxy)benzaldehyde, two main pathways are feasible:

-

Pathway A: Reaction of 4-hydroxybenzaldehyde with 1-chloro-2-fluorobenzene.

-

Pathway B: Reaction of 2-chlorophenol with 4-fluorobenzaldehyde.

Pathway B is generally preferred due to the higher reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution on an electron-deficient ring.

Caption: Williamson Ether Synthesis Workflow

-

Deprotonation of Phenol: In a round-bottom flask, dissolve 2-chlorophenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.), to the solution. Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the phenoxide.[6][7]

-

Nucleophilic Aromatic Substitution: To the phenoxide solution, add 4-fluorobenzaldehyde (1.0-1.2 eq.). Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the specific solvent and base used. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-(2-Chlorophenoxy)benzaldehyde.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for forming diaryl ethers, especially when the aryl halide is not activated towards nucleophilic aromatic substitution.[5]

Caption: Ullmann Condensation Workflow

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-hydroxybenzaldehyde (1.0 eq.), 1-bromo-2-chlorobenzene (1.0-1.2 eq.), a copper catalyst such as copper(I) iodide (CuI, 5-10 mol%), a base like potassium carbonate (K₂CO₃, 2.0 eq.), and optionally a ligand such as 1,10-phenanthroline (10-20 mol%).[8][9][10]

-

Reaction Conditions: Add a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). Heat the reaction mixture to a high temperature, typically in the range of 120-180 °C. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove the insoluble copper salts.

-

Extraction and Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization as described for the Williamson ether synthesis.

Applications in Research and Drug Development

4-(2-Chlorophenoxy)benzaldehyde is a valuable building block in medicinal chemistry and drug discovery, primarily due to the presence of the reactive aldehyde group and the diaryl ether scaffold.[2]

-

Aldehyde Functionality: The aldehyde group can be readily transformed into a variety of other functional groups, allowing for the synthesis of a diverse library of compounds for biological screening. Common transformations include:

-

Reductive amination to form substituted amines.

-

Oxidation to the corresponding carboxylic acid.

-

Wittig reaction to form alkenes.

-

Condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems.

-

-

Diaryl Ether Scaffold: The diaryl ether moiety is a common structural motif in many biologically active molecules, including some approved drugs. The presence of the chlorine atom can influence the compound's pharmacokinetic properties, such as metabolic stability and lipophilicity.

While specific applications of 4-(2-Chlorophenoxy)benzaldehyde are not widely reported, its isomers and related compounds have shown a range of biological activities, suggesting potential areas of investigation for this molecule. For instance, derivatives of benzyloxybenzaldehydes have demonstrated anticancer activity.[11] Furthermore, compounds containing a chlorophenoxy phenyl moiety have been investigated as potent sodium channel blockers for the treatment of pain.[12]

Safety and Handling

Detailed safety information for 4-(2-Chlorophenoxy)benzaldehyde is limited. However, based on the hazard statements provided by suppliers and the known hazards of similar aromatic aldehydes and chlorinated compounds, the following precautions should be taken.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[13]

-

Respiratory Protection: If working with the powder outside of a fume hood, use a NIOSH-approved respirator with a particulate filter.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

First Aid:

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[14]

-

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

An aldehyde proton singlet between δ 9.8-10.0 ppm.

-

A complex multiplet pattern for the eight aromatic protons in the region of δ 6.9-8.0 ppm.

-

-

¹³C NMR:

-

An aldehyde carbonyl carbon signal around δ 190-195 ppm.

-

Multiple signals in the aromatic region (δ 115-165 ppm), including carbons attached to oxygen and chlorine.

-

-

IR Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.

-

C-O-C stretching vibrations for the ether linkage in the 1200-1250 cm⁻¹ region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) at m/z 232, with a characteristic M+2 peak at m/z 234 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and cleavage of the ether bond.

-

Conclusion

4-(2-Chlorophenoxy)benzaldehyde is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis can be reliably achieved through established methods like the Williamson ether synthesis and Ullmann condensation. The presence of the aldehyde and diaryl ether functionalities makes it a versatile building block for the synthesis of diverse and potentially biologically active molecules. Researchers should exercise caution when handling this compound, following standard laboratory safety procedures for hazardous chemicals. Future research into the specific properties and applications of this isomer will undoubtedly further elucidate its potential in medicinal chemistry and materials science.

References

-

The Williamson Ether Synthesis. University of Colorado Boulder, Department of Chemistry and Biochemistry. [Link]

-

CAS NO. 158771-11-0 | 4-(2-chlorophenoxy)benzaldehyde - 95%. Pharmaffiliates. [Link]

-

AAA Chem Co., Ltd., Hong Kong. ChemicalRegister.com. [Link]

-

Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. PubMed. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. LibreTexts. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

Williamson Ether Synthesis. University of California, Davis. [Link]

-

Williamson Ether Synthesis. Cambridge University Press. [Link]

-

Experiment 06 Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

-

2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Globe Thesis. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. [Link]

-

4-(2-Chloro-benzyloxy)-benzaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Biomolecules & Therapeutics. [Link]

-

Mass spectrum of 4-chlorobenzaldehyde. ResearchGate. [Link]

-

4-(3-chlorophenoxy)benzaldehyde (C13H9ClO2). PubChemLite. [Link]

-

Benzaldehyde, 4-chloro-. NIST WebBook. [Link]

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. [Link]

-

Benzaldehyde-(carbonyl-13C). PubChem. [Link]

-

4-Isopropoxybenzaldehyde. PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(2-CHLORO-PHENOXY)-BENZALDEHYDE, CasNo.158771-11-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

4-(2-Chlorophenoxy)benzaldehyde molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-(2-Chlorophenoxy)benzaldehyde

Abstract

4-(2-Chlorophenoxy)benzaldehyde is a diaryl ether of significant interest to the scientific community, particularly those in pharmaceutical and materials science. Its molecular architecture, characterized by a benzaldehyde moiety linked to a 2-chlorophenyl group via an ether bridge, presents a versatile scaffold for synthetic transformations. This guide provides a comprehensive examination of its molecular structure, from fundamental physicochemical properties and three-dimensional conformation to detailed synthetic protocols and spectroscopic characterization. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.

Core Molecular Structure & Physicochemical Properties

The identity and behavior of a chemical compound are fundamentally dictated by its structure and resulting physical properties. This section delineates the core structural and physicochemical characteristics of 4-(2-Chlorophenoxy)benzaldehyde.

Systematic Nomenclature and Identifiers

Precise identification is critical in scientific research. The following table summarizes the key identifiers for 4-(2-Chlorophenoxy)benzaldehyde.

| Identifier | Value | Source |

| IUPAC Name | 4-(2-chlorophenoxy)benzaldehyde | N/A |

| CAS Number | 158771-11-0 | [1] |

| Molecular Formula | C₁₃H₉ClO₂ | [1] |

| Molecular Weight | 232.67 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=C(C=CC=C2)Cl | N/A |

2D and 3D Structural Conformation

The molecule's functionality is a direct result of its spatial arrangement. It is composed of a benzaldehyde ring and a 2-chlorophenoxy group connected by an ether oxygen.

Caption: 2D structure of 4-(2-Chlorophenoxy)benzaldehyde.

While the 2D structure is illustrative, the 3D conformation governs molecular interactions. Unlike simpler diaryl ethers, 4-(2-Chlorophenoxy)benzaldehyde is not planar. The two aromatic rings are twisted relative to each other. This is a result of minimizing steric hindrance between the ortho-substituent (the chlorine atom) on one ring and the hydrogen atoms on the other, as well as the electronic repulsion between the pi systems.

Based on crystallographic studies of analogous compounds like 4-(4-methoxyphenoxy)benzaldehyde, the dihedral angle between the planes of the two benzene rings is significant, often exceeding 70°.[2][3] The central C-O-C bond angle of the ether linkage is typically wider than that of a simple aliphatic ether (109.5°), approaching 118-120° due to the sp² hybridization of the connected carbons and steric factors.[2][3] This twisted, non-planar conformation is the molecule's most stable energetic state.

Synthesis and Mechanistic Insights

The construction of the diaryl ether linkage is the critical step in synthesizing 4-(2-Chlorophenoxy)benzaldehyde. The Ullmann condensation is the most authoritative and widely employed method for this transformation.[4]

Primary Synthetic Route: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between a phenol and an aryl halide.[4][5] For the synthesis of 4-(2-Chlorophenoxy)benzaldehyde, a logical approach involves the coupling of 4-hydroxybenzaldehyde with a suitable ortho-chlorinated aryl halide, such as 1-bromo-2-chlorobenzene.

Causality of Reactant Selection:

-

Aryl Halide: Aryl bromides and iodides are generally more reactive than aryl chlorides in Ullmann couplings.[5] Therefore, using 1-bromo-2-chlorobenzene is preferred over 1,2-dichlorobenzene to ensure selective reaction at the bromo-substituted position.

-

Phenol: 4-hydroxybenzaldehyde provides the necessary benzaldehyde framework. The presence of the electron-withdrawing aldehyde group can decrease the nucleophilicity of the phenol, potentially requiring slightly more forcing reaction conditions compared to electron-rich phenols.[6]

Caption: Synthetic workflow for 4-(2-Chlorophenoxy)benzaldehyde via Ullmann Condensation.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating by incorporating in-process controls to ensure reaction completion and product purity.

Materials:

-

4-hydroxybenzaldehyde (1.0 eq)

-

1-bromo-2-chlorobenzene (1.1 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Toluene, anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

-

Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzaldehyde, 1-bromo-2-chlorobenzene, CuI, and anhydrous K₂CO₃.

-

Expertise & Causality: An inert nitrogen atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state. K₂CO₃ is an inexpensive and effective base for deprotonating the phenol to its more nucleophilic phenoxide form.[6] Toluene is chosen as a non-polar solvent capable of reaching the high temperatures often required for Ullmann couplings.[6]

-

-

Reaction: Add anhydrous toluene to the flask to create a slurry. Begin vigorous stirring and heat the mixture to reflux (approx. 110-120°C).

-

In-Process Validation (TLC Monitoring): After 2 hours, and every 2-4 hours thereafter, pause heating, cool slightly, and carefully withdraw a small aliquot of the reaction mixture. Dilute the aliquot with ethyl acetate and spot it on a silica TLC plate alongside spots of the starting materials. Develop the plate using a 3:1 Hexanes:Ethyl Acetate solvent system.

-

Trustworthiness: The reaction is complete when the 4-hydroxybenzaldehyde spot (which is typically more polar and has a lower Rf value) is no longer visible. A new, less polar spot corresponding to the product should appear at a higher Rf value. This provides direct evidence that the starting material has been consumed.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts, washing the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).

-

Expertise & Causality: The water washes remove residual potassium salts and any highly polar impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 9:1 and gradually increasing polarity).

-

Final Validation: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield 4-(2-Chlorophenoxy)benzaldehyde as a solid or oil. Confirm the structure and purity using the spectroscopic methods outlined in the next section.

Spectroscopic Characterization and Structural Verification

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following are the predicted data for 4-(2-Chlorophenoxy)benzaldehyde based on its known structural components.

| Technique | Functional Group | Expected Signature |

| ¹H NMR | Aldehyde (-CHO) | Singlet, δ ≈ 9.9-10.1 ppm |

| Aromatic (Ar-H) | Multiple signals, δ ≈ 7.0-8.0 ppm | |

| ¹³C NMR | Carbonyl (C=O) | δ ≈ 190-192 ppm |

| Aromatic (Ar-C) | Multiple signals, δ ≈ 115-165 ppm | |

| IR Spectroscopy | Aldehyde C=O Stretch | Strong, sharp band at ~1700 cm⁻¹ |

| Aldehyde C-H Stretch | Two weak bands at ~2820 and ~2720 cm⁻¹ | |

| Aryl Ether C-O-C Stretch | Strong band at ~1240 cm⁻¹ (asymmetric) | |

| C-Cl Stretch | Band at ~750 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 232 |

| Isotopic Peak (M+2)⁺ | m/z = 234 (approx. 1/3 intensity of M⁺ due to ³⁷Cl) |

Detailed Analysis:

-

¹H NMR: The aldehydic proton is highly deshielded and appears as a characteristic singlet far downfield. The aromatic region will be complex due to the overlapping signals from the two differently substituted rings. Protons ortho to the aldehyde group will be the most downfield of the benzaldehyde ring protons.

-

¹³C NMR: The carbonyl carbon is the most downfield signal. The two carbons directly attached to the ether oxygen (C-O) will appear in the 150-165 ppm range, while the carbon attached to the chlorine (C-Cl) will be found around 130 ppm.

-

Mass Spectrometry: The key diagnostic feature is the isotopic pattern of the molecular ion. The presence of one chlorine atom results in two peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1, providing definitive evidence for the presence of chlorine.[7]

Relevance in Drug Discovery and Development

4-(2-Chlorophenoxy)benzaldehyde is not merely a chemical curiosity; it is a strategic building block for the synthesis of complex pharmaceutical agents. The diaryl ether motif is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including antibacterial, antitumor, and antiviral properties.[8][9]

The true value of this molecule lies in the synthetic versatility of its functional groups:

-

The Aldehyde Group: This is a gateway to numerous transformations. It can undergo reductive amination to form amines, Wittig reactions to form alkenes, and various condensation reactions to build complex heterocyclic systems commonly found in drug molecules.[10]

-

The Ether Linkage: The diaryl ether bond is metabolically stable, providing a robust and rigid linker to orient the two aromatic rings in a specific, conformationally-restricted manner, which is often key for high-affinity binding to biological targets.

-

The Chloro Substituent: The chlorine atom influences the molecule's electronic properties and lipophilicity (logP), which can be fine-tuned to improve pharmacokinetic properties like cell membrane permeability and metabolic stability. It also serves as a potential handle for further cross-coupling reactions.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. nbinno.com [nbinno.com]

4-(2-Chlorophenoxy)benzaldehyde synthesis pathway

Abstract

4-(2-Chlorophenoxy)benzaldehyde is a key substituted diaryl ether intermediate, valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its molecular architecture, featuring a chlorinated aromatic ring linked via an ether bridge to a benzaldehyde moiety, presents specific synthetic challenges and opportunities. This technical guide provides an in-depth exploration of the primary synthetic pathways for its preparation, focusing on the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr) routes. By delving into the mechanistic underpinnings, experimental protocols, and critical process parameters, this document serves as a comprehensive resource for researchers and process chemists engaged in the development of complex organic molecules.

Retrosynthetic Analysis and Strategic Overview

The core synthetic challenge in constructing 4-(2-chlorophenoxy)benzaldehyde lies in the formation of the diaryl ether bond. A retrosynthetic analysis reveals two primary bond disconnections, each pointing to a distinct and well-established synthetic strategy.

Caption: Retrosynthetic analysis of 4-(2-chlorophenoxy)benzaldehyde.

This guide will focus on the most prevalent and practical of these strategies: the coupling of 2-chlorophenol with an activated 4-halobenzaldehyde via the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). These methods offer a reliable and scalable approach to the target molecule.

Pathway I: The Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[1][2] While traditionally requiring harsh conditions, modern iterations with optimized ligands and catalyst systems have significantly broadened its applicability.[3]

Mechanistic Principles & Rationale

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:

-

Formation of Copper(I) Phenoxide: The base deprotonates the phenol, which then reacts with a Cu(I) salt to form a copper(I) phenoxide intermediate.

-

Oxidative Addition: The aryl halide (4-halobenzaldehyde) undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) complex.

-

Reductive Elimination: The Cu(III) intermediate reductively eliminates the diaryl ether product, regenerating a Cu(I) species to continue the catalytic cycle.

The choice of catalyst, base, and solvent is critical. Copper(I) salts like CuI or CuCl are common. A high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is typically used to achieve the necessary reaction temperatures (often >150°C).[4][5] The base, commonly K₂CO₃ or KOH, is essential for generating the nucleophilic phenoxide.[5] The addition of ligands like 1,10-phenanthroline or diols can stabilize the copper catalyst and accelerate the reaction, sometimes allowing for lower temperatures.[5]

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Experimental Protocol: Ullmann Synthesis

This protocol describes the synthesis of 4-(2-chlorophenoxy)benzaldehyde from 2-chlorophenol and 4-chlorobenzaldehyde.

Materials:

-

2-Chlorophenol

-

4-Chlorobenzaldehyde[6]

-

Copper(I) Chloride (CuCl)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N-Methyl-2-pyrrolidone (NMP)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorophenol (1.0 eq), 4-chlorobenzaldehyde (1.2 eq), potassium carbonate (2.0 eq), and copper(I) chloride (0.1 eq).

-

Add NMP as the solvent (approx. 5 mL per gram of 2-chlorophenol).

-

Purge the flask with nitrogen for 15 minutes.

-

Heat the reaction mixture to 160-170°C with vigorous stirring.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically requires 12-24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with toluene or ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway II: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway provides a powerful, often milder, alternative to the Ullmann condensation for synthesizing diaryl ethers.[7] This reaction is contingent on the presence of a strong electron-withdrawing group on the aromatic ring that bears the leaving group.

Mechanistic Principles & Rationale

The aldehyde group (-CHO) at the para-position of the benzaldehyde ring is a potent electron-withdrawing group. This electronic feature sufficiently activates the ring for nucleophilic attack, stabilizing the key intermediate. The mechanism proceeds in two steps:

-

Nucleophilic Attack & Meisenheimer Complex Formation: The phenoxide, generated in situ from 2-chlorophenol and a base, acts as the nucleophile. It attacks the carbon atom bearing the leaving group (e.g., fluorine) on the 4-halobenzaldehyde ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., F⁻), yielding the final diaryl ether product.

For SNAr reactions, the reactivity of the leaving group follows the trend F >> Cl > Br > I, which is the reverse of their reactivity in SN1/SN2 reactions.[9] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, 4-fluorobenzaldehyde is the preferred substrate over its chloro- or bromo-analogs for this pathway.[10]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. globethesis.com [globethesis.com]

- 6. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 4-(2-Chlorophenoxy)benzaldehyde for Advanced Research

This guide provides an in-depth technical overview of 4-(2-Chlorophenoxy)benzaldehyde, a pivotal chemical intermediate for researchers, scientists, and professionals engaged in drug development and materials science. The content herein is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its effective application.

Core Identity: Nomenclature and Chemical Registration

Establishing the precise identity of a compound is fundamental to all scientific inquiry. 4-(2-Chlorophenoxy)benzaldehyde is systematically identified through its IUPAC name and various synonyms, with its unique CAS Number ensuring unambiguous recognition in global databases.

-

IUPAC Name: 4-(2-chlorophenoxy)benzaldehyde

-

Synonyms: 4-(o-Chlorophenoxy)benzaldehyde, p-(o-Chlorophenoxy)benzaldehyde

-

CAS Number: While the specific CAS number for the 2-chloro isomer is 158771-11-0[1], it is crucial to distinguish it from its isomers, such as 3-(4-chlorophenoxy)benzaldehyde (CAS: 69770-20-3)[2][3][4] and 4-(4-chlorophenoxy)benzaldehyde (CAS: 61343-99-5)[5], as their properties and reactivity will differ.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of 4-(2-Chlorophenoxy)benzaldehyde is critical for its handling, reaction optimization, and predicting its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | [2][4][6][7] |

| Molecular Weight | 232.66 g/mol | [2][4][6] |

| Appearance | Off-white to light yellow crystalline powder | [6] |

| Melting Point | 54-60 °C (for the isomeric 2-(4-chlorophenoxy)benzaldehyde) | [6] |

| Boiling Point | 181 °C / 2.5mmHg (for the isomeric 4-(4-chlorophenoxy)benzaldehyde) | [5] |

| Solubility | Soluble in toluene and other common organic solvents; insoluble in water. | [5] |

Synthesis Protocol: The Ullmann Condensation

The synthesis of 4-(2-Chlorophenoxy)benzaldehyde is efficiently achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This method is a cornerstone for the formation of diaryl ethers.[8] The reaction's success hinges on the activation of the aryl halide by an electron-withdrawing group, a role fulfilled by the aldehyde moiety in this synthesis.

Reaction Scheme

The synthesis involves the coupling of 4-halobenzaldehyde (typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) with 2-chlorophenol in the presence of a copper catalyst and a base.

Caption: Synthetic pathway for 4-(2-Chlorophenoxy)benzaldehyde via Ullmann condensation.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure designed for high yield and purity.

Materials:

-

4-Fluorobenzaldehyde (1.0 eq)

-

2-Chlorophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried

-

Copper(I) Iodide (CuI, 0.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Instrumentation:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware for workup and purification.

Procedure:

-

Inert Atmosphere: Assemble the reaction apparatus and flush with dry nitrogen for 10-15 minutes to ensure an inert atmosphere, which is critical to prevent oxidation of the copper catalyst.

-

Charging the Flask: To the flask, add 2-chlorophenol, potassium carbonate, and copper(I) iodide.

-

Solvent Addition: Under a positive flow of nitrogen, add anhydrous DMF via a syringe or cannula. Stir the mixture to form a suspension.

-

Addition of Aldehyde: Add 4-fluorobenzaldehyde to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 120-150 °C with vigorous stirring.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 2-4 hours. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by pouring the mixture into a beaker containing ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(2-Chlorophenoxy)benzaldehyde.

Applications in Drug Discovery and Materials Science

4-(2-Chlorophenoxy)benzaldehyde is a versatile organic building block due to its reactive aldehyde group and the diaryl ether scaffold.[10][11] This combination makes it a valuable precursor in the synthesis of more complex molecules with potential biological activities or advanced material properties.

Intermediate in the Synthesis of Bioactive Molecules

The diaryl ether motif is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13] The aldehyde functionality of 4-(2-Chlorophenoxy)benzaldehyde allows for its incorporation into larger molecular frameworks through reactions such as:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To generate stilbene derivatives.

-

Aldol and Claisen-Schmidt Condensations: To produce chalcones and other enones, which are known precursors to flavonoids and other heterocyclic compounds with demonstrated biological activities.

While direct pharmaceutical applications of 4-(2-Chlorophenoxy)benzaldehyde are not extensively documented in publicly available literature, its structural analogs are key components in the synthesis of various therapeutic agents. For instance, related benzaldehyde derivatives are utilized in the synthesis of compounds targeting a range of diseases.[14]

Precursor in Materials Science

The aromatic nature and the presence of the ether linkage in 4-(2-Chlorophenoxy)benzaldehyde make it a candidate for the synthesis of specialty polymers. The chlorine substituent can influence the electronic properties and thermal stability of the resulting materials. It can be used in the synthesis of poly(aryl ether ketone)s (PAEKs) or other high-performance polymers.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. The following is a summary of the key hazard and precautionary statements associated with 4-(2-Chlorophenoxy)benzaldehyde and its isomers. A full Safety Data Sheet (SDS) should always be consulted prior to handling.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[15][16]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[16]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]

-

Conclusion

4-(2-Chlorophenoxy)benzaldehyde is a chemical intermediate of significant value in the fields of medicinal chemistry and materials science. Its synthesis via the Ullmann condensation is a well-established and scalable method. The dual functionality of the aldehyde group and the diaryl ether scaffold provides a versatile platform for the synthesis of a diverse range of complex molecules. A comprehensive understanding of its chemical properties, a robust synthetic protocol, and stringent adherence to safety measures are essential for leveraging the full potential of this compound in innovative research and development.

References

-

PubChem. (n.d.). 3-(4-Chlorophenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Chloroethoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-(4-Chlorophenoxy)benzaldehyde. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-(4-CHLOROPHENOXY)BENZALDEHYDE | CAS 69770-20-3. Retrieved from [Link]

-

ChemBK. (n.d.). 4-(3-CHLOROPHENOXY)BENZALDEHYDE. Retrieved from [Link]

- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).

- Pinto, M., et al. (2014). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. International Journal of Molecular Sciences, 15(7), 11496-11511.

- Liu, H. Y. (2009). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. (Master's thesis). Globe Thesis.

-

Amerigo Scientific. (n.d.). 2-(4-Chlorophenoxy)benzaldehyde (97%). Retrieved from [Link]

- Hunter, R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110.

-

The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]

- Roman, G., et al. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Ovidius University Annals of Chemistry, 34(2), 112-120.

- Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports, 66, o2110-U1988.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Asif, M. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1240, 130557.

-

Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

- Hilaris Publisher. (2023). Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. Journal of Organic and Inorganic Chemistry.

- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

Sources

- 1. scbt.com [scbt.com]

- 2. 3-(4-Chlorophenoxy)benzaldehyde | C13H9ClO2 | CID 616015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 3-(4-CHLOROPHENOXY)BENZALDEHYDE | CAS 69770-20-3 [matrix-fine-chemicals.com]

- 5. 4-(4-CHLOROPHENOXY)BENZALDEHYDE | 61343-99-5 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Organic Building Blocks [sigmaaldrich.com]

- 12. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. chemicalbook.com [chemicalbook.com]

Solubility of 4-(2-Chlorophenoxy)benzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(2-Chlorophenoxy)benzaldehyde in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates is a cornerstone of process development, formulation science, and synthetic chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-chlorophenoxy)benzaldehyde, a halogenated aromatic aldehyde. We delve into the theoretical principles governing its dissolution, including intermolecular forces and thermodynamic considerations. This document outlines a predictive framework based on the principle of "like dissolves like" and furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. Furthermore, we present robust analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC), for the precise quantification of the solute. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound in a range of common organic solvents.

Introduction: The Significance of Solubility for 4-(2-Chlorophenoxy)benzaldehyde

4-(2-Chlorophenoxy)benzaldehyde is an aromatic compound featuring a benzaldehyde moiety linked via an ether to a 2-chlorophenoxy group. Its structure makes it a valuable intermediate in the synthesis of more complex molecules in pharmaceuticals and agrochemicals.[1][2] The successful execution of synthetic reactions, purification processes like recrystallization, and the formulation of final products are all critically dependent on a thorough understanding of the compound's solubility.

In drug development, solubility directly influences bioavailability and the choice of delivery vehicle. In chemical synthesis, the solvent must dissolve reactants to enable molecular interactions while often helping to manage reaction thermals. Therefore, characterizing the solubility of 4-(2-chlorophenoxy)benzaldehyde is not merely an academic exercise but a foundational step in its practical application.

Theoretical Foundations of Solubility

The dissolution of a solute in a solvent is governed by a balance of energetic and entropic factors. The overarching principle is that of "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible.[3]

Molecular Structure and Polarity Analysis

To predict the solubility of 4-(2-chlorophenoxy)benzaldehyde, we must first analyze its structural features:

-

Aromatic Rings: The two phenyl rings are nonpolar and will favorably interact with nonpolar solvents through π-π stacking and van der Waals forces.

-

Aldehyde Group (-CHO): The carbonyl group (C=O) is highly polar, capable of strong dipole-dipole interactions. It can also act as a hydrogen bond acceptor.

-

Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): The chlorine atom is electronegative, creating a dipole moment with the carbon atom it's attached to.

Overall, 4-(2-chlorophenoxy)benzaldehyde is a moderately polar molecule with significant nonpolar regions. It lacks a hydrogen bond donor, which will limit its solubility in highly protic solvents.

The Thermodynamics of Dissolution

The spontaneity of dissolution is determined by the change in Gibbs Free Energy (ΔG_sol). A negative ΔG_sol indicates a spontaneous process.[4] The relationship is given by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution.

-

ΔS_sol is the entropy of solution.

-

T is the absolute temperature.

The dissolution process can be hypothetically broken down into three enthalpic steps.[5][6]

Caption: Thermodynamic cycle of dissolution.

-

Solute-Solute Separation (ΔH₁): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice. This step is always endothermic (ΔH₁ > 0).[5]

-

Solvent-Solvent Separation (ΔH₂): Energy is needed to create space in the solvent to accommodate the solute molecules. This is also endothermic (ΔH₂ > 0).[5]

-

Solute-Solvent Interaction (ΔH₃): Energy is released when new intermolecular forces are formed between solute and solvent molecules. This step is exothermic (ΔH₃ < 0).[5]

The overall enthalpy of solution is the sum: ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃ . The process is enthalpically favored if the energy released in step 3 is greater than the energy absorbed in steps 1 and 2.[5] The entropy of solution (ΔS_sol) is typically positive for the dissolution of a solid, as the molecules become more disordered in solution, which favors the process.[6]

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of 4-(2-chlorophenoxy)benzaldehyde across a spectrum of solvents.

| Solvent | Class | Polarity Index | Key Interactions with Solute | Predicted Solubility |

| Hexane | Nonpolar | 0.1 | Van der Waals forces | Low |

| Toluene | Nonpolar (Aromatic) | 2.4 | Van der Waals, π-π stacking | Moderate to High |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Dipole-dipole, van der Waals | High |

| Diethyl Ether | Polar Aprotic | 2.8 | Dipole-dipole, H-bond acceptor | Moderate |

| Ethyl Acetate | Polar Aprotic | 4.4 | Dipole-dipole, H-bond acceptor | High |

| Acetone | Polar Aprotic | 5.1 | Dipole-dipole, H-bond acceptor | High |

| Acetonitrile | Polar Aprotic | 5.8 | Strong dipole-dipole | Moderate |

| Isopropanol | Polar Protic | 3.9 | Dipole-dipole, H-bond acceptor | Moderate |

| Ethanol | Polar Protic | 4.3 | Dipole-dipole, H-bond acceptor | Moderate |

| Methanol | Polar Protic | 5.1 | Dipole-dipole, H-bond acceptor | Moderate to Low |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Strong dipole-dipole | High |

| Water | Polar Protic | 10.2 | H-bonding | Very Low / Insoluble |

Rationale: High solubility is expected in solvents of moderate polarity like DCM, ethyl acetate, and acetone, which can effectively interact with both the polar functional groups and the nonpolar aromatic rings. Toluene is also a good candidate due to favorable π-π stacking with the aromatic systems. Solubility in alcohols is likely moderate, as the solute can only act as a hydrogen bond acceptor. In highly polar solvents like water or highly nonpolar solvents like hexane, solubility is expected to be poor due to the mismatch in intermolecular forces.[3]

Experimental Workflow for Solubility Determination

A systematic approach is crucial for accurately determining solubility. The workflow involves initial qualitative screening followed by precise quantitative measurement.

Caption: General workflow for solubility determination.

Protocol 4.1: Qualitative Solubility Assessment

This rapid test provides a preliminary classification of solubility.[7][8]

-

Preparation: Add approximately 25 mg of 4-(2-chlorophenoxy)benzaldehyde to a small, clean, dry test tube.

-

Solvent Addition: Add the chosen organic solvent (e.g., 0.75 mL) in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, cap and shake the test tube vigorously for 30 seconds.

-

Observation: Visually inspect the solution for any undissolved solid against a dark background.

-

Classification:

-

Soluble: The entire solid dissolves completely.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No discernible amount of the solid dissolves.[9]

-

Protocol 4.2: Quantitative Determination (Static Equilibrium Method)

This method provides a precise solubility value at a specific temperature.

-

Preparation of Saturated Solution: Add an excess amount of 4-(2-chlorophenoxy)benzaldehyde to a known volume of the selected solvent in a sealed vial (e.g., a screw-cap vial with a PTFE-lined septum). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle completely. To ensure no suspended particles remain, centrifuge the vial at a moderate speed.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. To avoid contamination from undissolved solids, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Dilution: Immediately dilute the collected aliquot with a known volume of a suitable solvent (often the mobile phase used for analysis) to bring the concentration into the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 4-(2-chlorophenoxy)benzaldehyde.

Analytical Quantification of Dissolved Solute

Accurate quantification of the solute in the saturated solution is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust technique for this purpose.[10]

Protocol 5.1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a representative method and may require optimization.

-

Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[10]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid to improve peak shape). A typical starting point could be 60:40 Acetonitrile:Water.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30 °C.[11]

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for 4-(2-chlorophenoxy)benzaldehyde by scanning a standard solution with the PDA detector (likely in the 250-290 nm range for this class of compound).[10]

-

Injection Volume: 10 µL.[11]

-

-

Standard Preparation:

-

Prepare a stock solution of 4-(2-chlorophenoxy)benzaldehyde of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11]

-

-

Calibration:

-

Inject each calibration standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration. The curve should exhibit excellent linearity (R² > 0.999).[11]

-

-

Sample Analysis:

-

Inject the diluted sample from Protocol 4.2 into the HPLC system.

-

Using the peak area obtained from the sample and the equation of the calibration curve, calculate the concentration of the diluted sample.

-

-

Solubility Calculation:

-

Account for the dilution factor to determine the original concentration in the saturated supernatant. This value represents the quantitative solubility of 4-(2-chlorophenoxy)benzaldehyde in the specific solvent at the tested temperature (e.g., in mg/mL or mol/L).

-

Summary and Key Insights

This guide establishes a comprehensive framework for understanding and determining the solubility of 4-(2-chlorophenoxy)benzaldehyde.

-

Theoretical Prediction: Based on its molecular structure—a moderately polar compound with significant aromatic character—it is predicted to be highly soluble in moderately polar aprotic solvents like dichloromethane, ethyl acetate, and acetone, as well as aromatic solvents like toluene. Its solubility is expected to be limited in highly polar protic solvents (water) and nonpolar aliphatic solvents (hexane).

-

Experimental Verification: While theoretical predictions are invaluable for initial solvent screening, they must be confirmed by empirical data. The provided protocols for qualitative and quantitative (static equilibrium) determination offer a robust pathway for generating reliable solubility data.

-

Analytical Rigor: The use of a validated, high-precision analytical technique such as HPLC-UV is non-negotiable for obtaining accurate quantitative solubility results, which are essential for applications in process chemistry and pharmaceutical development.

Researchers working with 4-(2-chlorophenoxy)benzaldehyde should employ this integrated approach of theoretical prediction followed by systematic experimental measurement to effectively harness its properties for their specific applications.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024, November 19). Experiment_727_Organic Compound Functional Groups.

- Chem-Impex. (n.d.). 2-(4-Chlorophenoxy)benzaldehyde.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- Khan Academy. (2022, January 11). Free energy of dissolution. YouTube.

- OpenStax. (2021, August 30). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. YouTube.

- Chemistry LibreTexts. (2022, November 13). Thermodynamics of Solutions.

- Benchchem. (n.d.). Advanced Analytical Techniques for the Quantification of 4-(Hexyloxy)benzaldehyde.

- Sigma-Aldrich. (n.d.). 3-(4-Chlorophenoxy)benzaldehyde 97.

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde.

Sources

- 1. chemimpex.com [chemimpex.com]